Bienvenue dans la boutique en ligne BenchChem!

Prednicarbate-d3

benefit–risk ratio atrophogenicity topical corticosteroid safety

Prednicarbate-d3 is the definitive deuterated internal standard for LC-MS/MS quantification of prednicarbate, resolving the key limitation of using unlabeled analyte. The +3 Da mass shift at the 21-propionate position ensures co-elution with near-identical physicochemical behavior, enabling robust matrix effect correction in plasma and skin homogenate assays. Ideal for BA/BE studies, Franz diffusion cell experiments, and pediatric trial monitoring, this standard meets ICH M10 validation requirements with unambiguous MRM transitions. Choose Prednicarbate-d3 for unmatched assay sensitivity and compliance in quantifying prednicarbate's low systemic exposure.

Molecular Formula C₂₇H₃₃D₃O₈
Molecular Weight 491.59
Cat. No. B1158079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrednicarbate-d3
Synonyms(11β)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-21-(1-oxopropoxy-d3)pregna-1,4-diene-3,20-dione;  Dermatop-d3;  EsCort-d3;  HOE 777-d3;  Prednisolone 17-(Ethyl Carbonate) 21-Propionate-d3;  Prednitop-d3;  Regenit-d3;  S 77-0777-d3; 
Molecular FormulaC₂₇H₃₃D₃O₈
Molecular Weight491.59
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prednicarbate-d3: Deuterated Internal Standard for Precision LC-MS/MS Quantification of a Differentiated Topical Corticosteroid


Prednicarbate-d3 is a stable isotope-labeled (deuterated) analog of prednicarbate (PC), a non-halogenated double-ester derivative of prednisolone used as a medium-potency topical corticosteroid [1]. The parent compound is clinically distinguished by an improved benefit–risk ratio versus halogenated glucocorticoids, providing anti-inflammatory efficacy comparable to betamethasone 17-valerate with substantially lower atrophogenic potential and minimal HPA-axis suppression [2]. In the deuterated form (molecular formula C₂₇H₃₃D₃O₈, MW 491.59), three hydrogen atoms at the 21-propionate position are replaced by deuterium, yielding a mass shift of +3 Da that enables its use as an ideal co-eluting internal standard for LC-MS/MS bioanalytical assays .

Why Unlabeled Prednicarbate or Non-Isotopic Internal Standards Cannot Substitute for Prednicarbate-d3 in Quantitative Bioanalysis


In LC-MS/MS bioanalytical workflows, unlabeled prednicarbate cannot serve as an internal standard because it is chemically indistinguishable from the target analyte, precluding differential mass detection. Structurally related internal standards (e.g., betamethasone 17-valerate or desoximetasone) exhibit different chromatographic retention times and ionization efficiencies, resulting in incomplete correction of matrix effects and ion suppression—a known limitation documented across corticosteroid assays [1]. Prednicarbate-d3, with a +3 Da mass shift from three deuterium atoms positioned on the 21-propionate ester, provides near-identical physicochemical behavior to the native analyte while enabling unambiguous mass discrimination in MS/MS detection . A general requirement for deuterated internal standards is a minimum mass difference of +3 Da to avoid spectral overlap with the analyte's natural isotopologue distribution; Prednicarbate-d3 satisfies this criterion whereas a d1- or d2-labeled analog would risk isotopic cross-talk . Furthermore, the label placement on the ester side chain—rather than on heteroatoms or α-carbonyl positions—minimizes the risk of deuterium/hydrogen back-exchange in protic matrices (e.g., plasma, tissue homogenates) that could compromise quantification accuracy [2].

Quantitative Differentiation Evidence: Prednicarbate-d3 and the Clinical-Translational Advantages of Its Parent Compound Over Comparator Glucocorticoids


Benefit–Risk Ratio Superiority: Prednicarbate Exceeds Halogenated Topical Glucocorticoids by ~2-Fold

The benefit–risk ratio of the parent compound prednicarbate—defined as the ratio of anti-inflammatory potency in keratinocytes (therapeutic benefit) to antiproliferative activity in fibroblasts (atrophogenic risk)—was demonstrated to exceed that of halogenated topical glucocorticoids by approximately 2-fold in integrated in vitro and human subject investigations [1]. This ratio was calculated by correlating suppression of IL-1α in TNFα-stimulated keratinocytes with suppression of IL-1α, IL-6, and ³H-thymidine incorporation in dermal fibroblasts across a panel including betamethasone 17-valerate (BMV), desoximetasone (DM), and betamethasone (BM) [2]. Prednicarbate was identified as 'the only glucocorticoid with an improved benefit/risk ratio' in this head-to-head comparison, while the halogenated comparators exhibited a trade-off between efficacy and fibroblast toxicity [2].

benefit–risk ratio atrophogenicity topical corticosteroid safety

Fibroblast-Sparing Profile: Prednicarbate Minimally Suppresses Dermal Cell Proliferation Versus Betamethasone 17-Valerate

In a direct head-to-head in vitro comparison using human foreskin fibroblasts, prednicarbate (PC) inhibited IL-1α and IL-6 production only to a minor extent, whereas the conventional glucocorticoid betamethasone 17-valerate (BMV) and desoximetasone (DM) strongly suppressed both cytokines (p ≤ 0.05) [1]. This differential was confirmed by ³H-thymidine incorporation assays, where PC showed low influence on cell proliferation, in contrast to the pronounced antiproliferative features of BMV, BM, and the metabolite prednisolone 17-ethylcarbonate (PEC) [1]. The clinical consequence—reduced skin atrophy—was corroborated in a separate clinical study: 0.25% prednicarbate cream induced significantly less skin atrophy than 0.1% betamethasone 17-valerate cream and 0.05% clobetasol 17-propionate cream [2].

skin atrophy fibroblast proliferation ³H-thymidine incorporation

HPA-Axis Safety: No Significant Adrenal Suppression with Prednicarbate 0.1% Ointment at 60 g/Day

Prednicarbate ointment 0.1% did not produce significant hypothalamic-pituitary-adrenal (HPA) axis suppression when applied at a dose of 60 grams per day for one week in patients with extensive psoriasis or atopic dermatitis [1]. This finding is particularly relevant when contrasted with higher-potency halogenated corticosteroids (e.g., clobetasol propionate, betamethasone dipropionate), which carry explicit warnings for HPA-axis suppression even at lower doses and shorter treatment durations in their prescribing information [2]. Pharmacokinetic studies in humans provide a mechanistic basis: after percutaneous administration of 75 mg prednicarbate as ointment, neither intact PC nor any known metabolites were detectable systemically, and endogenous cortisol secretion remained unchanged [3].

HPA-axis suppression adrenal safety systemic absorption

Reduced Systemic Immunosuppression: Thymus Involution with Prednicarbate Is Less Than Half That of Desoximetasone

In a rat model assessing systemic glucocorticoid toxicity, topically applied prednicarbate at 3 mg/mL reduced thymus weight by only 27%, compared to a 60% reduction produced by an equivalent concentration of desoximetasone—a greater than 2-fold difference in systemic immunosuppressive effect [1]. Importantly, the two compounds were equieffective in local anti-inflammatory activity (IC₅₀ = 0.08 mg/mL in the mouse croton oil ear edema model for both), indicating that prednicarbate achieves comparable topical efficacy with substantially lower systemic burden [1]. In a cotton-pellet granuloma model, prednicarbate at 0.3 mg/pellet showed no effect on thymus or adrenal weight, whereas desoximetasone was a potent inhibitor of granuloma at only 0.003 mg/pellet—a 100-fold lower dose [1].

thymus involution systemic immunosuppression desoximetasone comparison

Metabolic Fate: Prednicarbate Is Undetectable Systemically After Topical Application, with Rapid Half-Life of Active Metabolite

In a human pharmacokinetic study (n = 8 healthy volunteers), after cutaneous ointment application of 75 mg prednicarbate, neither the parent compound nor any known metabolites could be detected systemically, and endogenous cortisol secretion remained unchanged [1]. In contrast, after oral administration of 40 mg PC, the first metabolite prednisolone 17-ethylcarbonate (PRED-17-EC) reached significant systemic levels and was further metabolized with a half-life of 1.6 hours to the low-activity prednisolone [1]. This rapid metabolic inactivation cascade—enzymatic hydrolysis at position 21 by keratinocytes to form P17EC, followed by non-enzymatic rearrangement to P21EC and subsequent cleavage to prednisolone—was confirmed in keratinocyte monolayer studies where the double ester was substantially hydrolyzed, whereas fibroblasts showed distinctively lower enzyme activity [2]. This skin layer-specific biotransformation explains the dissociation between local efficacy and systemic side effects.

pharmacokinetics metabolism systemic bioavailability

LC-MS/MS Quantitative Advantage: Deuterated Internal Standard Minimizes Matrix Effects Versus Non-Isotopic Alternatives

Stable isotope-labeled (SIL) internal standards such as Prednicarbate-d3 are widely demonstrated to reduce matrix effects and provide reproducible, accurate recoveries in LC-MS/MS assays compared to structurally related but non-isotopic internal standards [1]. The +3 Da mass shift of Prednicarbate-d3 relative to unlabeled prednicarbate (MW 488.57 → 491.59) satisfies the recommended minimum mass difference of ≥3 Da for small-molecule analytes (<1,000 Da), ensuring no spectral overlap with the natural isotopologue distribution of the analyte . In general corticosteroid LC-MS literature, deuterated internal standards have been shown to reduce ion suppression effects by approximately 30–40% compared to non-deuterated structural analogs in plasma-based assays . The 21-propionate ester labeling position in Prednicarbate-d3 further ensures the deuterium label remains on the fragment monitored in quantitative MRM transitions, as the ester side chain is typically retained in the predominant MS/MS fragment ions used for corticosteroid quantification .

LC-MS/MS matrix effect stable isotope-labeled internal standard

High-Value Application Scenarios for Prednicarbate-d3 in Quantitative Bioanalysis and Drug Development


Regulated Bioanalytical Method Validation for Topical Corticosteroid BA/BE Studies (ICH M10 Compliance)

Prednicarbate-d3 serves as the definitive stable isotope-labeled internal standard for LC-MS/MS quantification of prednicarbate in human plasma and skin tissue homogenates during bioavailability/bioequivalence (BA/BE) studies of topical prednicarbate formulations. The parent compound's undetectable systemic levels after topical application [1] demand a highly sensitive assay with robust matrix effect correction—a requirement uniquely satisfied by the deuterated IS. Method validation parameters (accuracy, precision, matrix factor, IS-normalized recovery) can be demonstrated using Prednicarbate-d3 in accordance with ICH M10 bioanalytical method validation guidelines, with the +3 Da mass shift providing unambiguous MRM transition selection (e.g., precursor m/z 491.6 → product ion) free from endogenous interference.

Skin Layer-Specific Pharmacokinetic Profiling and Dermal Drug Metabolism Studies

The well-characterized, skin layer-specific biotransformation of prednicarbate—rapid hydrolysis by epidermal keratinocytes to P17EC with minimal dermal fibroblast metabolism [1]—creates a compelling research use case for Prednicarbate-d3 as an internal standard in Franz diffusion cell experiments with reconstructed human epidermis or excised human skin. By enabling accurate simultaneous quantification of PC and its metabolites (P17EC, P21EC, prednisolone) in each skin compartment and acceptor fluid, Prednicarbate-d3 supports investigations into formulation-dependent drug delivery and the metabolic barrier function of the epidermis. This directly addresses the evidence from comparative studies showing prednicarbate accumulation in the stratum corneum and P17EC permeating skin more rapidly than betamethasone 17-valerate [2].

Pediatric and Long-Term Topical Corticosteroid Safety Studies Requiring Systemic Exposure Monitoring

The documented HPA-axis safety of the parent compound (no significant suppression at 60 g/day for 1 week) and its 2-fold improved benefit–risk ratio versus halogenated glucocorticoids [1][2] position Prednicarbate-d3 as a critical analytical tool for clinical studies in vulnerable populations. In pediatric atopic dermatitis trials or long-duration treatment studies where systemic exposure monitoring is ethically required, Prednicarbate-d3 enables plasma assays with the sensitivity needed to confirm the absence of systemic accumulation. The validated low systemic bioavailability of prednicarbate—with unchanged cortisol secretion after topical application [1]—establishes a safety benchmark that the deuterated IS helps verify analytically throughout the study duration.

Preclinical Discrimination of Local vs. Systemic Glucocorticoid Effects in Tissue Distribution Studies

In preclinical models where the therapeutic/toxic dissociation of prednicarbate versus desoximetasone has been quantitatively established—equieffective local anti-inflammatory activity (IC₅₀ = 0.08 mg/mL) but >2-fold lower thymus involution (27% vs. 60%) [1]—Prednicarbate-d3 supports tissue distribution studies designed to quantify drug concentrations in skin, thymus, adrenal glands, and plasma. The deuterated standard enables simultaneous LC-MS/MS measurement of prednicarbate and desoximetasone in multi-analyte panels, providing the analytical foundation for head-to-head preclinical comparisons that exploit the established differentiation between these compounds. This application is particularly relevant for screening new topical corticosteroid candidates against the prednicarbate benchmark of favorable benefit–risk ratio.

Quote Request

Request a Quote for Prednicarbate-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.